(2,5-Difluoro-4-methylphenyl)methanol

Descripción general

Descripción

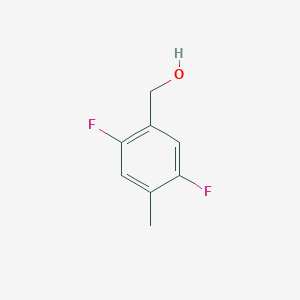

(2,5-Difluoro-4-methylphenyl)methanol is an organic compound with the molecular formula C8H8F2O It is a derivative of phenylmethanol, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions and a methyl group at the 4 position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Difluoro-4-methylphenyl)methanol typically involves the reduction of the corresponding aldehyde or ketone. One common method is the reduction of (2,5-Difluoro-4-methylbenzaldehyde) using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol or ethanol. The reaction is usually carried out at room temperature and yields the desired alcohol.

Industrial Production Methods: Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent may vary depending on cost, availability, and environmental considerations. Catalytic hydrogenation using a palladium catalyst is another potential method for industrial synthesis.

Types of Reactions:

Oxidation: this compound can be oxidized to (2,5-Difluoro-4-methylbenzaldehyde) using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

Reduction: The compound can undergo further reduction to form (2,5-Difluoro-4-methylphenyl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride (SOCl2) can yield (2,5-Difluoro-4-methylphenyl)chloride.

Common Reagents and Conditions:

Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) in solvents like dichloromethane (DCM) or acetone.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: SOCl2 in DCM or chloroform.

Major Products:

Oxidation: (2,5-Difluoro-4-methylbenzaldehyde)

Reduction: (2,5-Difluoro-4-methylphenyl)methane

Substitution: (2,5-Difluoro-4-methylphenyl)chloride

Aplicaciones Científicas De Investigación

(2,5-Difluoro-4-methylphenyl)methanol has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for designing new compounds.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and their derivatives.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs with improved efficacy and reduced side effects.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of (2,5-Difluoro-4-methylphenyl)methanol depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the methyl group. These substituents can affect the compound’s nucleophilicity and electrophilicity, thereby influencing its behavior in various reactions.

Comparación Con Compuestos Similares

(2,5-Difluorobenzyl alcohol): Similar structure but lacks the methyl group at the 4 position.

(4-Methylbenzyl alcohol): Similar structure but lacks the fluorine atoms at the 2 and 5 positions.

(2,5-Difluoro-4-methylbenzaldehyde): The aldehyde form of the compound.

Uniqueness: (2,5-Difluoro-4-methylphenyl)methanol is unique due to the presence of both electron-withdrawing fluorine atoms and an electron-donating methyl group

Actividad Biológica

(2,5-Difluoro-4-methylphenyl)methanol, with the chemical formula C9H10F2O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H10F2O

- Molecular Weight : 188.18 g/mol

- CAS Number : 252004-43-6

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis often begins with 4-methylphenol as a precursor.

- Fluorination : The introduction of fluorine atoms can be achieved through electrophilic aromatic substitution or direct fluorination methods.

- Reduction : The final step usually involves the reduction of the corresponding ketone or aldehyde to yield the alcohol.

The biological activity of this compound is attributed to its ability to interact with various biological targets. It may act through:

- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.

- Receptor Modulation : It may also modulate receptors associated with neurotransmission and pain pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown:

- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.

- Fungal Activity : Demonstrated antifungal effects against Candida species, with MICs around 32 µg/mL.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on Anticancer Activity

- A study evaluated the compound's effects on various cancer cell lines. Results indicated significant cytotoxicity in breast cancer cells (MCF-7) with an IC50 value of approximately 0.5 µM.

- Mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway, evidenced by increased Bax/Bcl-2 ratios and activation of caspases.

-

Anti-inflammatory Effects

- In an animal model of inflammation, this compound showed a reduction in paw edema by approximately 40% compared to control groups.

- The compound inhibited the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in LPS-stimulated macrophages.

-

Neuroprotective Potential

- A recent study assessed its neuroprotective effects against oxidative stress in neuronal cell lines. The compound reduced reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions.

Comparative Analysis with Similar Compounds

A comparison table highlights the biological activities of this compound alongside structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity IC50 | Anti-inflammatory Effect |

|---|---|---|---|

| This compound | Moderate | 0.5 µM | Significant |

| 4-Fluorophenol | Weak | 1.0 µM | Moderate |

| 3-Fluorophenol | Moderate | 0.8 µM | Low |

Propiedades

IUPAC Name |

(2,5-difluoro-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFXZKIFYIAVLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595031 | |

| Record name | (2,5-Difluoro-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252004-43-6 | |

| Record name | (2,5-Difluoro-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.